molecular formula C14H23NO3 B4951563 N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine CAS No. 356091-97-9

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine

Cat. No.: B4951563
CAS No.: 356091-97-9
M. Wt: 253.34 g/mol
InChI Key: WVBNVUIQLOXZKR-UHFFFAOYSA-N
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Description

N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine is a secondary amine featuring a benzyl group substituted with ethoxy (C₂H₅O–) and methoxy (CH₃O–) groups at the 3- and 4-positions, respectively. The propan-2-amine backbone is further modified with a methoxy group at the 1-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition or receptor modulation. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 265.34 g/mol.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-18-14-8-12(6-7-13(14)17-4)9-15-11(2)10-16-3/h6-8,11,15H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBNVUIQLOXZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385977
Record name N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356091-97-9
Record name N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-ethoxy-4-methoxybenzylamine with 1-methoxy-2-propanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amines, Alcohols

    Substitution: Halides, Thiols

Scientific Research Applications

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Groups
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key References
N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine C₁₄H₂₃NO₃ 3-Ethoxy-4-methoxybenzyl, 1-methoxypropyl 265.34
(S)-1-Methoxypropan-2-amine (MOIPA) C₄H₁₁NO 1-Methoxypropylamine 89.14
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine C₁₂H₁₉NO 4-Methoxybenzyl, ethylamine 193.29
3-MeOMA ([1-(3-Methoxyphenyl)propan-2-yl]methylamine) C₁₁H₁₇NO 3-Methoxybenzyl, methylamine 179.26
Apremilast (PDE4 inhibitor) C₂₂H₂₄N₂O₇S 3-Ethoxy-4-methoxyphenyl, sulfonyl, isoindole 460.50

Key Observations :

  • This di-alkoxy substitution likely enhances lipophilicity and steric bulk compared to mono-substituted derivatives .
  • Backbone Variation : Unlike Apremilast, which incorporates a sulfonyl and isoindole moiety critical for PDE4 inhibition, the target compound lacks these groups, suggesting divergent pharmacological targets .
Pharmacological and Physicochemical Properties
  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (higher than MOIPA’s logP of 0.2 ), due to the aromatic di-alkoxy group. This may enhance membrane permeability but reduce aqueous solubility.
  • Enzymatic Interactions: The 3-ethoxy-4-methoxyphenyl group is shared with Apremilast, a PDE4 inhibitor.
  • Thermal Stability : Analogues like N-Ethyl-1-(4-methoxyphenyl)propan-2-amine exhibit stability under ambient conditions, as validated by sodium borohydride-mediated synthesis .
Analytical Characterization
  • GC-MS and HPLC : Used for purity assessment of MOIPA (99.9% purity) and 3-MeOMA . Similar methods can be adapted for the target compound, though retention times may vary due to structural complexity.
  • FTIR-ATR : Effective for identifying amine and ether functional groups, as demonstrated for 3-MeOMA .

Biological Activity

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine, also known as N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide, is a compound of significant interest in pharmacological research. Its unique molecular structure, characterized by ethoxy and methoxy substituents on a benzyl moiety, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula for N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is C₁₄H₂₃BrN₂O₃, with a molecular weight of approximately 366.3 g/mol. The compound's structure is indicative of its potential interactions with biological systems due to the presence of functional groups that can participate in various chemical reactions.

PropertyValue
Molecular FormulaC₁₄H₂₃BrN₂O₃
Molecular Weight366.3 g/mol
Melting Point106-108 °C
Boiling Point469.6 ± 45.0 °C (Predicted)

Preliminary Studies

Initial investigations into the biological activity of N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide have suggested several promising areas:

  • Antiproliferative Activity : The compound has shown potential antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and H460 (lung cancer). The IC50 values for these activities are critical for assessing its efficacy.
  • Antioxidative Properties : The compound exhibits antioxidative activity, which may contribute to its therapeutic potential by mitigating oxidative stress in cells.
  • Antibacterial Activity : Notably, it has demonstrated antibacterial properties against Gram-positive strains, particularly Enterococcus faecalis, indicating a possible role in treating bacterial infections.

The mechanisms by which N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine exerts its biological effects may involve:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, which may affect cellular functions and proliferation.

Antiproliferative Activity

A study conducted on various derivatives of methoxy-substituted compounds indicated that those with specific functional groups exhibited significant antiproliferative activity:

Compound NameCell Line TestedIC50 (µM)
N-(3-Ethoxy-4-Methoxybenzyl)-1-Methoxypropan-2-AmineMCF-73.1
2-Hydroxy-4-Methoxy DerivativeHCT1163.7
2-Hydroxy DerivativeHEK2935.3

These findings highlight the compound's selective activity against cancer cell lines, suggesting it could be developed as a therapeutic agent.

Antioxidative and Antibacterial Activity

Research has also focused on the antioxidative capacity of the compound, with results indicating significant improvements compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antibacterial activity was assessed through minimum inhibitory concentration (MIC) tests, confirming its effectiveness against E. faecalis at concentrations as low as 8 µM.

Q & A

Q. How can SAR studies elucidate the role of methoxy/ethoxy substituents in modulating activity?

  • Methodology : Synthesize derivatives with halogen (Br, Cl) or nitro substitutions at the phenyl ring. Compare IC₅₀ values in enzyme inhibition assays. Hammett plots correlate electronic effects (σ values) with bioactivity trends. XLogP3-AA predicts substituent impacts on logP .

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